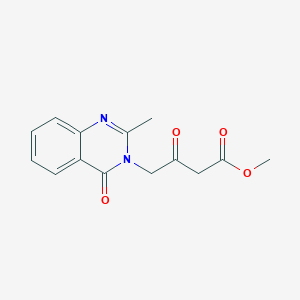

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate

CAS No.: 1229626-89-4

Cat. No.: VC2669153

Molecular Formula: C14H14N2O4

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1229626-89-4 |

|---|---|

| Molecular Formula | C14H14N2O4 |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | methyl 4-(2-methyl-4-oxoquinazolin-3-yl)-3-oxobutanoate |

| Standard InChI | InChI=1S/C14H14N2O4/c1-9-15-12-6-4-3-5-11(12)14(19)16(9)8-10(17)7-13(18)20-2/h3-6H,7-8H2,1-2H3 |

| Standard InChI Key | ZKZNFMBIQVBZER-UHFFFAOYSA-N |

| SMILES | CC1=NC2=CC=CC=C2C(=O)N1CC(=O)CC(=O)OC |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1CC(=O)CC(=O)OC |

Introduction

Chemical Structure and Properties

Structural Analysis

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate contains several key functional groups:

-

A 2-methyl-4-oxoquinazolin-3(4H)-yl group

-

A methyl ester (methoxycarbonyl) group

-

A 3-oxobutanoate chain connecting these moieties

The structure can be conceptualized as a methyl ester of a β-keto acid (3-oxobutanoic acid) where the alpha position is substituted with the 2-methyl-4-oxoquinazolin-3(4H)-yl group.

Physical Properties

Based on structural analysis and comparison with related quinazolinone derivatives such as the compound described in source , the following physical properties can be estimated:

| Property | Estimated Value | Method of Estimation |

|---|---|---|

| Molecular Weight | Approximately 302.3 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Based on similar quinazolinones |

| Solubility | Moderately soluble in organic solvents like methanol, ethanol, DMSO; Poorly soluble in water | Based on logP considerations |

| Melting Point | 160-180°C | Estimated from similar derivatives |

| Log P | 2.0-3.0 | Estimated based on related structures |

Spectroscopic Characteristics

The compound would likely exhibit characteristic spectroscopic features:

| Spectroscopic Method | Expected Key Features |

|---|---|

| IR Spectroscopy | Strong C=O absorption bands around 1675-1730 cm⁻¹ (ester, ketone, and quinazolinone carbonyl groups) |

| ¹H NMR | Signals for methyl groups (at C-2 of quinazolinone and methyl ester), aromatic protons of quinazolinone, and methylene protons |

| ¹³C NMR | Carbonyl carbon signals around 160-170 ppm, aromatic carbon signals, and aliphatic carbon signals |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to molecular weight, with fragmentation patterns showing loss of methoxy group and cleavage at various positions |

Synthesis Methods and Reactions

Synthesis via 3-amino-2-methylquinazolin-4(3H)-one Intermediate

This approach would involve the initial synthesis of 3-amino-2-methylquinazolin-4(3H)-one followed by N-alkylation with a suitable methyl 3-oxobutanoate derivative:

-

Synthesis of 2-methyl-4H-benzo[d] oxazin-4-one from anthranilic acid

-

Reaction with hydrazine to form 3-amino-2-methylquinazolin-4(3H)-one

-

N-alkylation with methyl 4-bromo-3-oxobutanoate or similar reagent

This pathway is supported by the methodology described in source , which details the synthesis of 3-amino-2-methylquinazolin-4(3H)-one as an intermediate for various quinazolinone derivatives.

Synthesis via Diazonium Coupling

An alternative approach could involve diazonium salt formation and coupling:

-

Diazotization of 3-amino-2-methylquinazolin-4(3H)-one

-

Coupling with methyl acetoacetate or a similar β-keto ester

-

Subsequent modifications to achieve the target compound

The feasibility of this approach is suggested by the diazo coupling reactions described in source , where 3-amino-2-methylquinazolin-4(3H)-one was converted to diazonium salts and coupled with ethyl acetoacetate.

Reaction Conditions

Based on the methods described in source , typical reaction conditions might include:

Biological Activities and Structure-Activity Relationships

Structure-Activity Relationships

From the analysis of related compounds, several structure-activity relationships can be proposed:

-

The 2-methyl group on the quinazolinone ring appears to enhance antimicrobial activity

-

The presence of a carbonyl-containing side chain at position 3 of the quinazolinone ring often contributes to biological activity

-

The ester functionality provides a potential site for further modification or prodrug development

Research on similar quinazolinone derivatives has shown that "the increased activity of the new derivatives can be explained that act as more powerful and potent bactericidal agents, thus killing more of the bacteria than the original molecule" and that "π-electron delocalization over the new derivatives increases the lipophilic character and favours its" biological activity .

Applications and Pharmaceutical Relevance

Antimicrobial Development

The presence of the 2-methyl-4-oxoquinazolin-3(4H)-yl core suggests potential antimicrobial activity. Research has demonstrated that quinazolinone derivatives exhibit significant inhibitory effects against various bacteria . The specific structural features of this compound might confer selective antimicrobial properties.

Anti-inflammatory Research

The β-keto ester moiety present in the compound is a structural feature found in several anti-inflammatory agents. This suggests potential utility in anti-inflammatory research and development.

Enzyme Inhibition Studies

Many heterocyclic compounds containing similar functionalities have been investigated as enzyme inhibitors. The combination of the quinazolinone core with the methyl 3-oxobutanoate side chain could provide specific binding interactions with various enzyme targets.

Synthetic Building Block

The compound may serve as a valuable intermediate in the synthesis of more complex molecules with enhanced biological activities. The presence of multiple reactive functional groups allows for further chemical transformations:

| Functional Group | Potential Transformations |

|---|---|

| Methyl Ester | Hydrolysis, aminolysis, reduction, transesterification |

| Ketone | Reduction, condensation reactions, aldol reactions |

| Quinazolinone N-3 | Further substitution reactions |

Analytical Methods for Characterization

Chromatographic Analysis

For identification and purity assessment of Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate, various chromatographic methods could be employed:

| Method | Conditions | Purpose |

|---|---|---|

| HPLC | C18 column, methanol/water gradient, UV detection at 254-280 nm | Purity determination, identification |

| TLC | Silica gel, ethyl acetate/hexane mixtures, UV visualization | Reaction monitoring, preliminary identification |

| GC-MS | If sample is volatile enough or can be derivatized | Identification via mass fragmentation patterns |

Spectroscopic Identification

Comprehensive characterization would require multiple spectroscopic techniques, similar to those employed for related compounds in the referenced sources:

| Technique | Expected Key Findings |

|---|---|

| FT-IR | Carbonyl stretching frequencies provide information about the ester, ketone, and quinazolinone functionalities |

| NMR (¹H and ¹³C) | Complete structure elucidation, confirmation of substitution patterns |

| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern analysis |

| Elemental Analysis | Confirmation of elemental composition (C, H, N, O percentages) |

Structure-Based Design and Modifications

| Modification Site | Potential Changes | Expected Effect |

|---|---|---|

| Methyl Ester | Conversion to other esters, amides, or acids | Altered pharmacokinetics, solubility, or target binding |

| 2-Methyl Group | Replacement with other alkyl or aryl groups | Modified receptor interactions and biological activity |

| Ketone | Reduction to alcohol, conversion to oxime or hydrazone | Changed hydrogen bonding capabilities and metabolic stability |

| Quinazolinone Ring | Introduction of substituents on the benzene portion | Enhanced binding specificity and potency |

Computational Analysis

Computational studies could provide insights into the structure-activity relationships and potential binding modes:

| Computational Method | Application | Expected Information |

|---|---|---|

| Molecular Docking | Interaction with potential biological targets | Binding poses, key interactions |

| QSAR Analysis | Correlation of structural features with activity | Design guidelines for optimized derivatives |

| Molecular Dynamics | Dynamic behavior in biological environments | Conformational preferences, stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume